molecular formula C13H10ClNO B1619289 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL CAS No. 782-77-4

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL

Cat. No.: B1619289
CAS No.: 782-77-4
M. Wt: 231.68 g/mol
InChI Key: OZLVEHYXNFJUFS-UHFFFAOYSA-N
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Description

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL is a Schiff base compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they are known for their versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL involves the condensation reaction between 4-chloroaniline and salicylaldehyde in ethanolic solutions The reaction is typically carried out under reflux conditions to ensure complete condensation The resulting Schiff base ligand can be further purified by recrystallization from ethanol

Chemical Reactions Analysis

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the imine group to an amine group using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents like acyl chlorides or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives with modified functional groups.

Scientific Research Applications

2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-([(4-CHLOROPHENYL)IMINO]METHYL)PHENOL include other Schiff bases derived from different amines and aldehydes. Some examples are:

    2-{(E)-[(4-bromophenyl)imino]methyl}phenol: Similar structure but with a bromine atom instead of chlorine.

    2-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a methyl group instead of chlorine.

    2-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Contains a nitro group instead of chlorine.

The uniqueness of this compound lies in its specific substituent (chlorine) on the phenyl ring, which can influence its reactivity, stability, and biological activity compared to other Schiff bases.

Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLVEHYXNFJUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701264347, DTXSID501309018
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-77-4, 82306-73-8
Record name Salicylidene-4-chloroaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC201837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-[(4-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701264347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salicylidene-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(4-CHLOROPHENYLIMINO)-O-CRESOL
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol?

A: 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, also known as (E)-2-(((4-chlorophenyl)imino)methyl)phenol or (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol, is a Schiff base ligand. Its molecular formula is C13H9Cl2NO and its molecular weight is 266.12 g/mol [, ]. Spectroscopic characterization techniques such as FTIR, UV-Vis, and NMR (1H, 13C, and 119Sn for its metal complexes) have been employed to elucidate its structure [, ]. Additionally, X-ray crystallography has provided detailed information about its crystal structure [].

Q2: What are the antioxidant properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes?

A: Research suggests that both 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its metal complexes, particularly with copper(II), demonstrate promising antioxidant activities [, ]. These activities have been evaluated using various in vitro assays including DPPH radical scavenging, ferrous ion chelation, ferric reducing antioxidant power (FRAP), total antioxidant activity (Phosphomolybdenum method), and hydroxyl radical scavenging activity []. The results indicate a significant dose-dependent antioxidant capacity comparable to standard antioxidants like ascorbic acid and EDTA [].

Q3: How does the complexation of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol with metals affect its antimicrobial activity?

A: Studies show that the copper(II) complex of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol exhibits higher antibacterial activity compared to the free ligand []. This enhanced activity is attributed to the increased lipophilicity of the complex, allowing for better penetration through the bacterial cell membrane []. Notably, the copper(II) complex showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi, even surpassing the efficacy of standard drugs like ciprofloxacin and clotrimazole in some cases [].

Q4: What is the significance of computational studies in understanding 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives?

A: Computational studies, particularly those employing Density Functional Theory (DFT), have proven valuable in investigating the properties of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol and its derivatives. These studies provide insights into the optimized molecular geometry, HOMO-LUMO energy gaps, and other electronic properties, which can be used to predict reactivity, stability, and potential applications []. Furthermore, computational methods enable the exploration of ultrasonic velocities and molecular interactions of these compounds in various solvent systems, aiding in the understanding of their behavior in different environments [].

Q5: How does the structure of 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol relate to its observed activity?

A: While specific structure-activity relationship (SAR) studies focusing on modifications to 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol are limited in the provided literature, the presence of specific functional groups can be linked to observed activities. The phenolic hydroxyl group, for instance, is crucial for both antioxidant activity, through its ability to donate hydrogen atoms, and metal complexation, serving as a binding site [, ]. Further investigations into structural modifications are necessary to establish a comprehensive SAR profile and guide the development of derivatives with enhanced potency and selectivity.

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